2,4-dichloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
2,4-dichloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DMOAD, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in treating osteoarthritis.
Scientific Research Applications
Anticancer Activity
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines. These compounds displayed moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Biological Studies
The biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were investigated, revealing good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus. These studies emphasize the potential of oxadiazole derivatives in the development of new antibacterial and antioxidant agents (Karanth et al., 2019).
Antimicrobial and Docking Studies
3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and subjected to biological evaluation and molecular docking studies. These compounds were synthesized through a series of chemical reactions starting from various precursors, highlighting the complex synthetic routes employed to explore the antimicrobial potential of such derivatives (Talupur et al., 2021).
Anticancer Evaluation
Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives has shown that one compound, in particular, exhibited significant activity against a breast cancer cell line, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).
Synthesis and Photolysis Studies
The study of the photolysis of 1,3,4-oxadiazoles in alcohols revealed that irradiation induces heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This research provides insights into the chemical behavior of oxadiazole derivatives under photolytic conditions (Tsuge et al., 1977).
properties
IUPAC Name |
2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-6-3-9(7-14(13)25-2)16-21-22-17(26-16)20-15(23)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBHEFKBBTXMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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